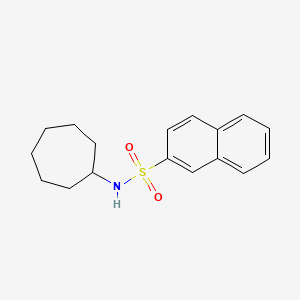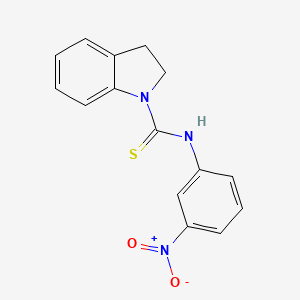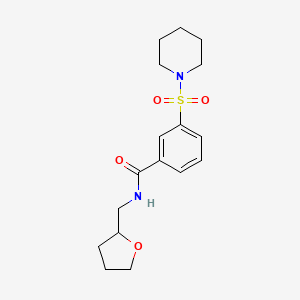![molecular formula C12H17ClN4O3S B4579538 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4579538.png)
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole and isoxazole derivatives involves multicomponent transformations and cyclization reactions. Such compounds are typically synthesized starting from various substituted benzaldehydes or ketones, followed by condensation with hydrazine or semicarbazide derivatives. These methods allow for the introduction of various substituents, enabling the creation of a wide range of derivatives with potential biological activities (Gul et al., 2016).
Molecular Structure Analysis
The molecular structure of N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide and its derivatives can be characterized using techniques such as X-ray crystallography, NMR, and HRMS. These methods reveal the conformational differences and the planarity of the core structures, providing insights into the compounds' potential interactions with biological targets (Borges et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with enzymes or receptors, making them useful for studying biological pathways or developing therapeutic agents. For example, sulfonamide-containing pyrazole derivatives have been evaluated for their ability to inhibit enzymes like carbonic anhydrase, showing potential for therapeutic applications (Penning et al., 1997).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are crucial for understanding the compound's behavior in biological systems and its suitability for drug formulation. These properties can be influenced by the compound's molecular structure and substituents.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are essential for predicting the compound's interactions with biological molecules. Studies on pyrazole and isoxazole derivatives highlight their diverse reactivity, allowing for the synthesis of a wide range of compounds with varied biological activities (Elgemeie et al., 2001).
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Properties
- Synthesis and Bioactivity Studies : A series of sulfonamide derivatives were synthesized and evaluated for their potential as anticancer agents. Some compounds demonstrated significant cytotoxic activities, suggesting the potential for development into anticancer drugs (Gul et al., 2016). Additionally, antimicrobial activity against various bacteria and fungi was investigated for a range of synthesized compounds, showing promising results (Sarvaiya et al., 2019).
Potential Anti-inflammatory and Analgesic Effects
- Celecoxib Derivatives : Novel celecoxib derivatives were synthesized and assessed for their anti-inflammatory, analgesic, antioxidant, and anticancer activities. One derivative exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, highlighting its therapeutic potential (Küçükgüzel et al., 2013).
Agricultural Applications
- Induction of the Triple Response in Plants : Research on small molecules with ethylene-like biological activity led to the discovery of a compound capable of inducing a triple response in Arabidopsis seedlings, pointing towards potential applications in agriculture (Oh et al., 2017).
Antitumor Activities
- New Bis-Pyrazolyl-Thiazoles : The synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated potent anti-tumor agents against hepatocellular carcinoma cell lines, suggesting a promising avenue for the development of new anticancer therapies (Gomha et al., 2016).
Eigenschaften
IUPAC Name |
N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O3S/c1-5-17-11(10(13)6-14-17)7-16(4)21(18,19)12-8(2)15-20-9(12)3/h6H,5,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQPPJFZHGQDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=C(ON=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-chloro-6-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4579464.png)
![(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4579466.png)


![N-1,3-benzothiazol-2-yl-2-{[5-isopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579485.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4579495.png)

![5-{[(3-acetylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4579514.png)
![4-{[(4-bromo-2-thienyl)carbonyl]amino}-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4579522.png)
![2-(4-methylphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B4579541.png)
![propyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4579546.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-3-isoxazolylurea](/img/structure/B4579556.png)
![6-methyl-2-({N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4579563.png)